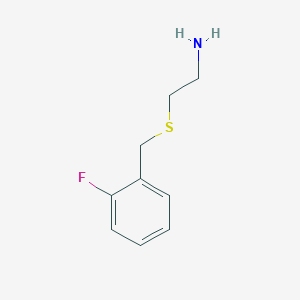

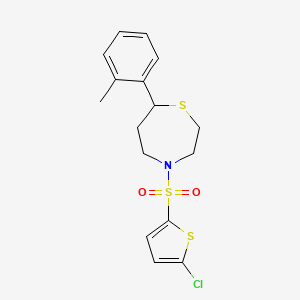

![molecular formula C19H14ClN3O2S B2876245 2-(4-氯苯氧基)-N-(4-咪唑并[2,1-b][1,3]噻唑-6-基苯基)乙酰胺 CAS No. 850631-78-6](/img/structure/B2876245.png)

2-(4-氯苯氧基)-N-(4-咪唑并[2,1-b][1,3]噻唑-6-基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives was confirmed through 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives include a ring-opening and ring-closing reconstruction of imidazo[2,1-b][1,3,4]thiadiazoles with phenylacetylene in the presence of potassium (BuOK) under mild reaction conditions .科学研究应用

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have been identified as potent antimycobacterial agents. These compounds, including the one , have shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The derivatives are designed to target specific proteins in the Mtb, such as Pantothenate synthetase, disrupting the bacterium’s metabolic processes .

Anticancer Activity

Research has also explored the anticancer potential of imidazo[2,1-b]thiazole-based chalcones. These compounds have been tested against various cancer cell lines, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). They exhibit cytotoxic activity, inducing apoptosis in cancer cells, which is a programmed cell death important for eliminating cancerous cells .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in silico to model its binding affinity and stability within the active site of target proteins. This application is vital for predicting the efficacy and potential side effects of new drugs .

ADMET Prediction

The compound’s structure allows for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This is essential in drug development to forecast the pharmacokinetics and safety profile of new therapeutic agents before they undergo costly and time-consuming clinical trials .

Selective Inhibition Studies

Selective inhibition is a desirable trait in antimicrobial agents to avoid harming beneficial microorganisms. Imidazo[2,1-b]thiazole derivatives, including the compound , have been shown to selectively inhibit Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach .

Protein–Ligand Complex Stability Analysis

Understanding the stability of the protein–ligand complex is essential for drug design. The compound can be used to study the dynamics of its interaction with target proteins, providing insights into the duration and strength of its therapeutic action .

Antitubercular Activity

The compound’s derivatives have been evaluated for their antitubercular activity, showing promising results against strains of Mtb. This application is particularly relevant in the search for new treatments for drug-resistant tuberculosis .

Cytotoxicity Profiling

Cytotoxicity profiling is an important application to determine the safety of new compounds. The compound can be assessed for acute cellular toxicity towards various cell lines, such as MRC-5 lung fibroblast cells, to ensure it does not harm healthy cells while targeting pathogens or cancer cells .

作用机制

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazol, have been reported to inhibit the activity of mnks , which could be effective in treating cancers .

Biochemical Pathways

Given the potential inhibition of mnks, it can be speculated that the compound might affect the pathways involving these kinases, leading to downstream effects that could potentially inhibit cancer cell proliferation .

Pharmacokinetics

A study on similar compounds has highlighted encouraging drug-like properties , suggesting that the compound might have favorable pharmacokinetic properties.

Result of Action

Based on the potential inhibition of mnks, it can be speculated that the compound might lead to the inhibition of cancer cell proliferation .

安全和危害

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEVBJMFEWFWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

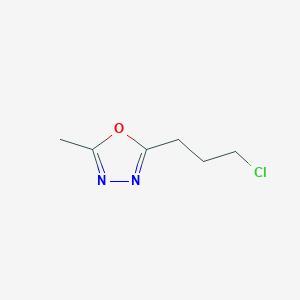

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)

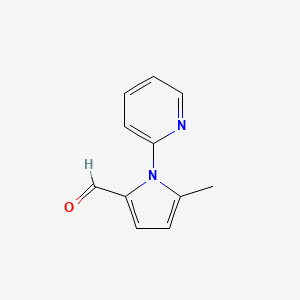

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

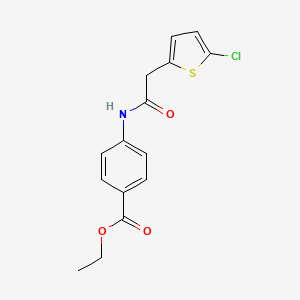

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)